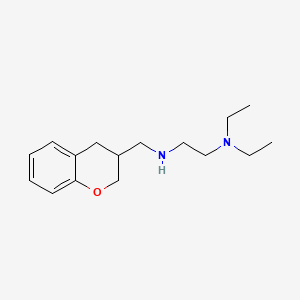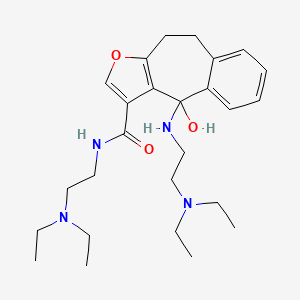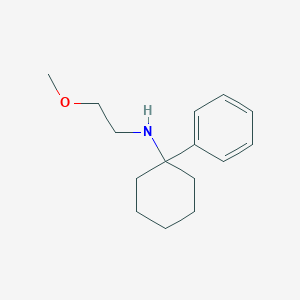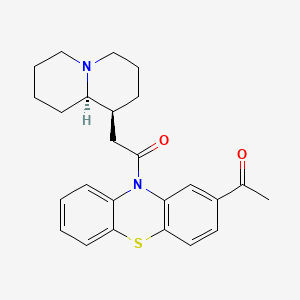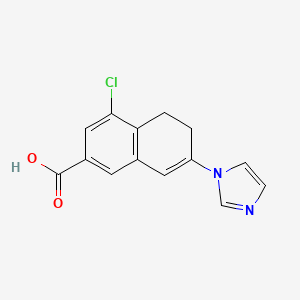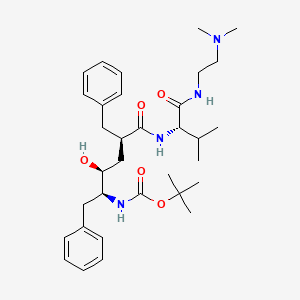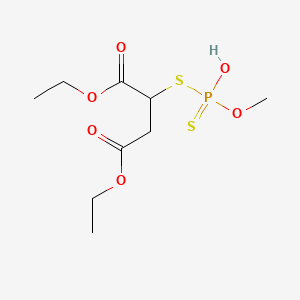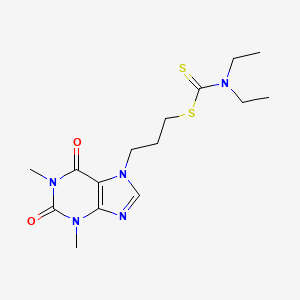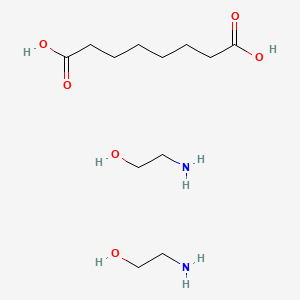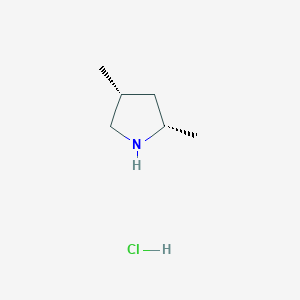
1-(Morpholinocarbonyl)-4-(2-sulphonatoethyl)pyridinium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Morpholinocarbonyl)-4-(2-sulphonatoethyl)pyridinium is a chemical compound known for its unique structure and properties It features a morpholinocarbonyl group attached to a pyridinium ring, with a sulphonatoethyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Morpholinocarbonyl)-4-(2-sulphonatoethyl)pyridinium typically involves the reaction of morpholine with a pyridinium derivative under controlled conditions. The reaction is carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pH, are carefully monitored to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized to achieve maximum efficiency and cost-effectiveness. Quality control measures are implemented to ensure the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
1-(Morpholinocarbonyl)-4-(2-sulphonatoethyl)pyridinium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: Reduction reactions can convert it to lower oxidation states.
Substitution: The sulphonatoethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution Reagents: Halogenating agents and nucleophiles are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
1-(Morpholinocarbonyl)-4-(2-sulphonatoethyl)pyridinium has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as a biochemical probe and in enzyme inhibition studies.
Medicine: Explored for its therapeutic potential in drug development and as a diagnostic tool.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(Morpholinocarbonyl)-4-(2-sulphonatoethyl)pyridinium involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Sodium 2-sulphonatoethyl methacrylate: Known for its high water solubility and surface stabilization properties.
1,1’-(1,2-Phenylenebis(methylene))bis(2-(2-sulphonatoethyl)pyridinium): Features similar structural elements and is used in various industrial applications.
Uniqueness
1-(Morpholinocarbonyl)-4-(2-sulphonatoethyl)pyridinium stands out due to its unique combination of functional groups, which confer specific reactivity and properties. Its morpholinocarbonyl group provides distinct chemical behavior compared to other similar compounds, making it valuable for specialized applications.
Properties
CAS No. |
65411-60-1 |
|---|---|
Molecular Formula |
C12H16N2O5S |
Molecular Weight |
300.33 g/mol |
IUPAC Name |
2-[1-(morpholine-4-carbonyl)pyridin-1-ium-4-yl]ethanesulfonate |
InChI |
InChI=1S/C12H16N2O5S/c15-12(14-6-8-19-9-7-14)13-4-1-11(2-5-13)3-10-20(16,17)18/h1-2,4-5H,3,6-10H2 |
InChI Key |
BOPPSXQLPUJZRQ-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C(=O)[N+]2=CC=C(C=C2)CCS(=O)(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


